molecular formula C24H36O4 B13814856 Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)

Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)

Cat. No.: B13814856
M. Wt: 388.5 g/mol
InChI Key: QRIUBSAPHSUKKG-WABZGIKPSA-N
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Description

Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) is a steroidal compound that belongs to the class of androstanoids. It is characterized by its unique structure, which includes a hydroxyl group at the 7th position and an oxopentyl group at the 3rd position. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The oxopentyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted androstanoids.

Scientific Research Applications

Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) involves its interaction with specific molecular targets, such as androgen receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular functions. The pathways involved include the regulation of steroidogenesis and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) is unique due to its specific structural modifications, which confer distinct biological activities compared to other androstanoids. Its hydroxyl and oxopentyl groups contribute to its unique chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C24H36O4

Molecular Weight

388.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] pentanoate

InChI

InChI=1S/C24H36O4/c1-4-5-6-21(27)28-16-9-11-23(2)15(13-16)14-19(25)22-17-7-8-20(26)24(17,3)12-10-18(22)23/h14,16-19,22,25H,4-13H2,1-3H3/t16-,17-,18-,19?,22-,23-,24-/m0/s1

InChI Key

QRIUBSAPHSUKKG-WABZGIKPSA-N

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(C=C2C1)O)CCC4=O)C)C

Canonical SMILES

CCCCC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C

Origin of Product

United States

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